2-(1-Naphthyloxy)propanoyl chloride
Overview
Description
Scientific Research Applications
2-(1-Naphthyloxy)propanoyl chloride is used extensively in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, enabling the study of protein structure and function . Additionally, it is used in the synthesis of various organic compounds, serving as an intermediate in the preparation of pharmaceuticals and other biologically active molecules .
Mechanism of Action
Target of Action
It is known that acyl chlorides, such as 2-(1-naphthyloxy)propanoyl chloride, are often used in organic synthesis reactions, including the suzuki–miyaura coupling . This suggests that the compound may interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
The mode of action of this compound is likely related to its role as an acyl chloride in organic synthesis reactions. Acyl chlorides are electrophiles that can react with nucleophiles in a process called nucleophilic acyl substitution . In the case of this compound, it may react with organoboron reagents in the presence of a palladium catalyst to form new carbon-carbon bonds .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling, it may be involved in the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role in organic synthesis reactions. By reacting with organoboron reagents, it may facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the presence of a suitable catalyst (such as palladium) and the pH of the environment may affect its reactivity . Additionally, temperature and solvent conditions can also impact the reaction rate and yield .
Biochemical Analysis
Biochemical Properties
2-(1-Naphthyloxy)propanoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with lipase, an enzyme that catalyzes the hydrolysis of fats . The compound acts as a substrate for lipase, leading to the formation of specific products through enzymatic transesterification . This interaction is crucial for the synthesis of chiral drug intermediates, highlighting the compound’s importance in biochemical research .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to enhance enzyme activity and enantioselectivity under specific conditions, such as ultrasound irradiation . This enhancement can lead to significant changes in cellular metabolism and gene expression, demonstrating the compound’s impact on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to lipase, facilitating the enzymatic transesterification process . This binding interaction is crucial for the compound’s role in synthesizing chiral drug intermediates. Additionally, the compound’s influence on enzyme activity and gene expression further elucidates its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, such as at temperatures between 2-8°C . Long-term effects on cellular function have also been observed, with the compound maintaining its activity and efficacy over extended periods . These temporal effects are crucial for understanding the compound’s behavior in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits beneficial effects, such as enhanced enzyme activity and improved metabolic processes . At higher dosages, toxic or adverse effects may occur, highlighting the importance of dosage optimization in research . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound’s interaction with lipase, for example, is a key aspect of its involvement in metabolic pathways . This interaction facilitates the synthesis of chiral drug intermediates, demonstrating the compound’s significance in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular processes and its overall efficacy in biochemical research .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with biomolecules and its overall efficacy in biochemical reactions . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1-Naphthyloxy)propanoyl chloride can be synthesized through the reaction of 2-(1-naphthyloxy)propanoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with an excess of thionyl chloride, resulting in the formation of the desired acyl chloride along with the release of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may involve additional purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Naphthyloxy)propanoyl chloride primarily undergoes nucleophilic acyl substitution reactions. This type of reaction involves the replacement of the chlorine atom with a nucleophile, resulting in the formation of various derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include amines, alcohols, and water. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride produced during the reaction .
Major Products Formed: The major products formed from these reactions include amides, esters, and carboxylic acids. For example, the reaction with an amine results in the formation of an amide, while the reaction with an alcohol produces an ester .
Comparison with Similar Compounds
Similar Compounds:
- 2-(1-Naphthyloxy)propanoic acid
- 2-(1-Naphthyloxy)propanamide
- 2-(1-Naphthyloxy)propanoate esters
Uniqueness: 2-(1-Naphthyloxy)propanoyl chloride is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic acyl substitution reactions sets it apart from similar compounds .
Properties
IUPAC Name |
2-naphthalen-1-yloxypropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURKHEGTHHTXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279528 | |
Record name | 2-(1-Naphthalenyloxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007-13-8 | |
Record name | 2-(1-Naphthalenyloxy)propanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Naphthalenyloxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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